2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Description

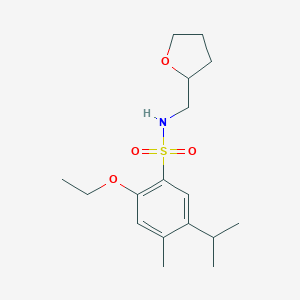

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide (CAS 873679-52-8) is a benzenesulfonamide derivative featuring a unique substitution pattern. Its structure includes:

- Isopropyl and methyl groups at positions 5 and 4, respectively, enhancing hydrophobicity for membrane penetration.

- Tetrahydrofurfurylmethyl group attached to the sulfonamide nitrogen, introducing steric bulk and oxygen-mediated polarity .

The molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.46 g/mol, aligning with Lipinski’s “rule-of-five” criteria (MW ≤ 500) for oral bioavailability .

Properties

IUPAC Name |

2-ethoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTZEZLWYOPGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple stepsThe final step involves the attachment of the tetrahydrofuranyl group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzenesulfonamide core.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Properties and Lipinski’s Rule-of-Five

A critical comparison of pharmacokinetic parameters is outlined below:

Key Observations:

Substituent Effects on Pharmacokinetics

- Hydrophobicity : The isopropyl and methyl groups enhance hydrophobicity, aiding membrane penetration, as seen in 4-(1H-pyrazol-1-yl)benzenesulfonamides with clogP ≤5 . However, excessive hydrophobicity (e.g., chloro/fluoro groups in compounds) may reduce solubility .

- Tetrahydrofurfuryl vs. Pyridinyl : The tetrahydrofurfuryl group in the target compound offers a balance of polarity and steric bulk, contrasting with the pyridinyl group in BH50697, which may confer π-π stacking interactions but reduced solubility due to aromaticity .

Structural and Functional Insights

- Electron-Withdrawing Groups : Compounds in (e.g., chloro, fluoro) exhibit higher electronegativity, which can enhance target binding but increase metabolic instability. The target compound’s ethoxy group provides moderate polarity without excessive electronegativity .

Research Findings and Implications

- 4-(1H-Pyrazol-1-yl)benzenesulfonamides demonstrated potent inhibition against Leishmania spp., attributed to optimal clogP (2.8–4.1) and balanced hydrophobicity .

- BH50697 (pyridinyl analog) shares the same molecular weight as the target compound but lacks the tetrahydrofuran oxygen, suggesting differences in solubility and target engagement .

Biological Activity

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide compound with a complex structure that includes an ethoxy group, an isopropyl group, a methyl group, and a tetrahydrofuranyl moiety attached to a benzenesulfonamide core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 341.47 g/mol. The presence of the sulfonamide functional group is significant, as sulfonamides are known for their antibacterial properties and other biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇NO₄S |

| Molar Mass | 341.47 g/mol |

| Functional Groups | Ethoxy, Isopropyl, Methyl, Tetrahydrofuranyl, Sulfonamide |

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. Given its sulfonamide nature, it is hypothesized to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism suggests potential applications in antimicrobial therapies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound may exhibit similar effects against a range of bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disorders.

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.